molecular formula C13H22ClNO B2416502 Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride CAS No. 1052406-62-8

Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride

Cat. No. B2416502
CAS RN: 1052406-62-8
M. Wt: 243.78
InChI Key: ZISIICKDDBVKQQ-UHFFFAOYSA-N
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Description

Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO and a molecular weight of 243.78 . It is a derivative of ammonia in which one or more hydrogen atoms have been replaced by an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride consists of a butyl group, an ethoxyphenyl group, and a methyl group attached to a central nitrogen atom . The presence of the nitrogen atom makes it an amine, a class of organic compounds .

Scientific Research Applications

Biodegradation and Environmental Impact

Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride may have implications in the biodegradation and environmental fate of similar compounds. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied, revealing the role of microorganisms in degrading ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. This indicates that compounds with similar structures may have potential biodegradation pathways and environmental interactions, which could be relevant for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride as well (Thornton et al., 2020).

Chemical Analysis and Biomonitoring

Another application area might be in the field of chemical analysis and biomonitoring, where methods to quantify carcinogens and their metabolites in biological matrices are critical. For example, the analysis of tobacco-related carcinogens and their metabolites in urine offers insights into the exposure and potential health impacts of various compounds. This suggests that similar analytical methods and biomonitoring approaches could be relevant for studying Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride and understanding its implications for health and the environment (Hecht, 2002).

Sorption and Environmental Behavior

The sorption behavior of chemicals like Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride in the environment can be critical for understanding their mobility and potential impact. The sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been reviewed, suggesting that similar studies for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride could provide valuable insights into its environmental behavior and fate (Werner et al., 2012).

Degradation in Environmental and Industrial Contexts

The degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface is governed by their degradability under various redox conditions. Studies on the degradation of MTBE and tert-butyl alcohol (TBA) have highlighted the complex interplay of biodegradation pathways, emphasizing the importance of site-specific conditions. These findings could be relevant to the study of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, particularly in understanding its stability and degradation pathways in environmental and industrial contexts (Schmidt et al., 2004).

Safety and Hazards

While specific safety and hazard information for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is not available, amines can be flammable and corrosive. They pose a risk of ignition and their vapors may form explosive mixtures with air .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISIICKDDBVKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride

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